molecular formula C28H26ClN3O B7682208 N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide

Katalognummer B7682208
Molekulargewicht: 456.0 g/mol
InChI-Schlüssel: FUNYMPZJTAWYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B cell receptor signaling and is essential for the development and function of B cells. TAK-659 has been studied extensively for its potential use in the treatment of B cell malignancies and autoimmune diseases.

Wirkmechanismus

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in B cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B cells. This compound also disrupts the interaction between BTK and downstream signaling molecules, leading to further inhibition of B cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of B cells in vitro and in vivo. This compound also inhibits the activation of downstream signaling pathways, such as AKT and ERK, and enhances the activity of other anti-cancer agents. This compound has been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Zukünftige Richtungen

For research on N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide include clinical trials in patients with B cell malignancies and autoimmune diseases. This compound may also be studied in combination with other anti-cancer agents to enhance their activity. The development of more potent and selective BTK inhibitors may also be explored. Finally, the role of BTK in other cell types and signaling pathways may be investigated to broaden our understanding of its biological functions.

Synthesemethoden

The synthesis of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide involves several steps, starting with the reaction of 4-chloroaniline with 2-chloro-6-nitroquinoline to form 4-(4-chlorophenyl)quinoline-2-amine. This intermediate is then reacted with 4-bromoaniline to form the target compound, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. Preclinical studies have shown that this compound inhibits BTK activity and disrupts B cell receptor signaling, leading to decreased proliferation and survival of B cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O/c29-22-12-8-20(9-13-22)25-18-27(31-26-7-3-2-6-24(25)26)21-10-14-23(15-11-21)30-28(33)19-32-16-4-1-5-17-32/h2-3,6-15,18H,1,4-5,16-17,19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYMPZJTAWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.